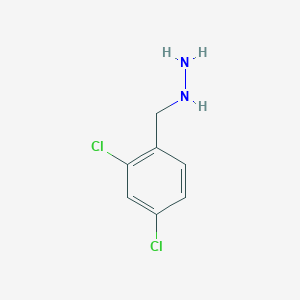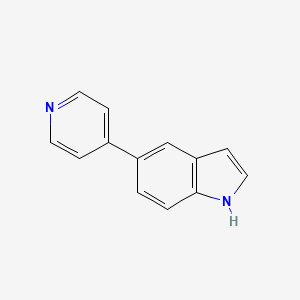
5-(Pyridin-4-yl)-1H-indole
Descripción general
Descripción
5-(Pyridin-4-yl)-1H-indole is a chemical compound with the empirical formula C12H9N3. It has a molecular weight of 195.221. However, there is limited information available about this specific compound1.
Synthesis Analysis
There are no specific papers detailing the synthesis of 5-(Pyridin-4-yl)-1H-indole. However, a related compound, 4-amino-5-(pyridin-4-YL)-4H-1,2,4-triazol-3-thiol, has been synthesized using microwave-assisted transformations2.Molecular Structure Analysis
The molecular structure of 5-(Pyridin-4-yl)-1H-indole is not explicitly mentioned in the search results. However, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been analyzed using 1H-NMR and 13C-NMR3.Chemical Reactions Analysis
There are no specific papers detailing the chemical reactions of 5-(Pyridin-4-yl)-1H-indole. However, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, has been synthesized and its crystal structure analyzed4.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(Pyridin-4-yl)-1H-indole are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 195.221.Aplicaciones Científicas De Investigación
-
- Application : This compound has been used in the study of the arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
- Method : Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules .
- Results : The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .
-
- Application : A Co metal–organic framework assembled from 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin; TPhPyP) “Co-MTPhPyP” has been synthesized .
- Method : The TPhPyP ligand was synthesized via aldehyde condensation in 28% yield and characterized by 1H nuclear magnetic resonance (1H NMR), Fourier-transform infrared (FTIR), high-resolution mass spectrometry (HRMS), and UV-visible spectroscopy (UV-vis) .
- Results : The sorption properties of the Co-MTPhPyP for the effective removal of Pb (II) and Cu (II) were evaluated in an aqueous medium and the results showed uptake capacities of 383.4 and 168 mg of the metal g −1 after 2 h, respectively .
-
- Application : Metal–organic frameworks built from achiral 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid .
- Method : Using a novel flexible achiral ligand, 3- (5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), four metal (II)-complexes have been hydrothermally synthesized and structurally characterized by single-crystal X-ray diffraction .
- Results : Complexes showed identical 3-D supramolecular architecture that adopt different metal center .
-
- Application : Synthesis, Structure and Properties of Three New Polymers Based on 5- (Pyridin-3-yl)isophthalic Acid .
- Method : Three new metal–organic complexes have been synthesized and characterized based on the carboxylic acid with N donor ligand .
- Results : X-ray structure analysis reveals that complexes showed identical 3-D supramolecular architecture that adopt different metal center .
-
- Application : Synthesis of a New Co Metal–Organic Framework Assembled from 5,10,15,20-Tetrakis ( (pyridin-4-yl) phenyl)porphyrin “Co-MTPhPyP” and Its Application to the Removal of Heavy Metal Ions .
- Method : The details of the method are not specified in the source .
- Results : The results of this research are not specified in the source .
-
- Application : Pyrene-based metal organic frameworks: from synthesis to applications .
- Method : Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in the last few years .
- Results : The discussion of promising results of such MOFs in several applications; including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications and bio-medical applications will be highlighted .
-
- Application : Two-dimensional spin-crossover coordination polymers based on the 1,1,2,2-tetra (pyridin-4-yl)ethene ligand .
- Method : A series of two-dimensional (2D) spin-crossover coordination polymers (SCO-CPs) [FeII (TPE) (NCX)2]·solv were synthesized by employing 1,1,2,2-tetra (pyridin-4-yl)ethene (TPE) and pseudohalide (NCX−) coligands .
- Results : Magnetic measurements indicated that complexes exhibited SCO behaviors with diminishing thermal hysteresis upon decreasing the ligand-field strength .
Safety And Hazards
The safety and hazards of 5-(Pyridin-4-yl)-1H-indole are not explicitly mentioned in the search results. However, a related compound, 5-PYRIDIN-4-YL-1H-INDAZOLE, has a safety data sheet available6.
Direcciones Futuras
There are no specific papers detailing the future directions of research on 5-(Pyridin-4-yl)-1H-indole. However, a related compound, 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin, has been synthesized and its crystal structure analyzed, suggesting potential future directions in the synthesis and analysis of similar compounds7.
Propiedades
IUPAC Name |
5-pyridin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUSCDHKJYONLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566328 | |
| Record name | 5-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-1H-indole | |
CAS RN |
90679-35-9 | |
| Record name | 5-(Pyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50566328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




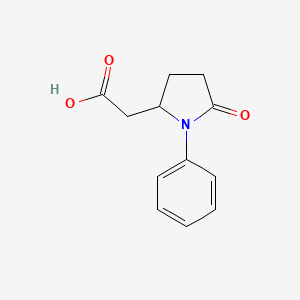
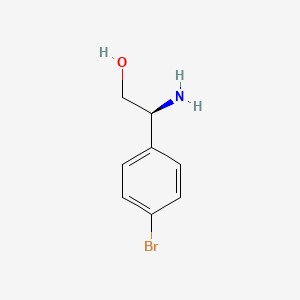
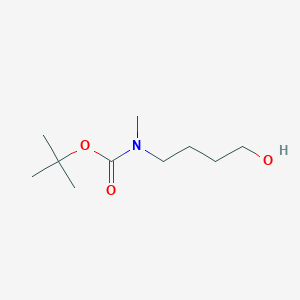
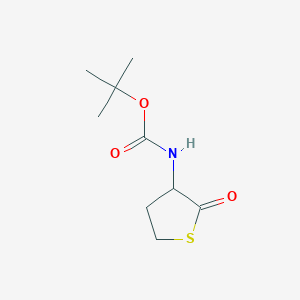
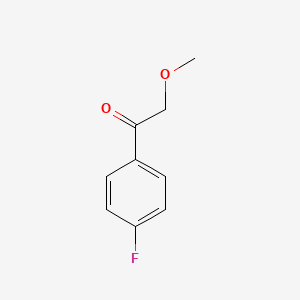
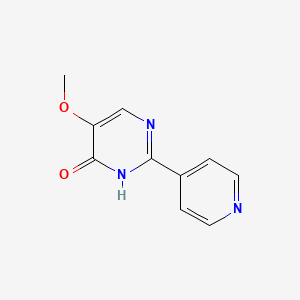
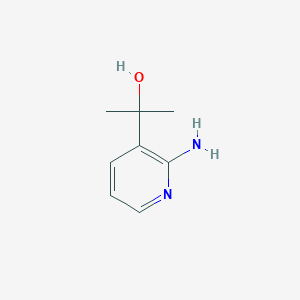
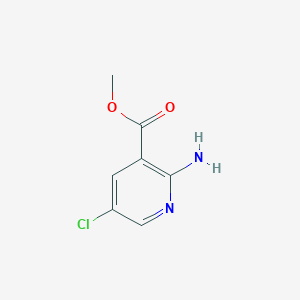
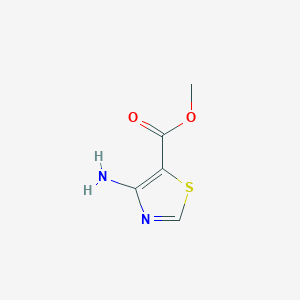
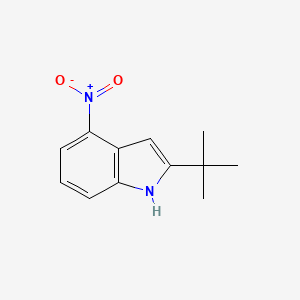
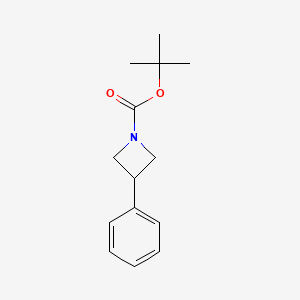
![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)
